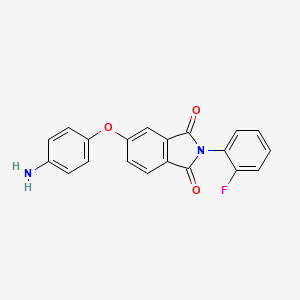

5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione

Description

The compound 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione (CAS: 310451-99-1) is a phthalimide derivative characterized by a 4-aminophenoxy substituent at position 5 and a 2-fluorophenyl group at position 2 of the isoindole-1,3-dione core. Its molecular formula is C21H13F3N2O3, with a molecular weight of 398.34 g/mol .

Properties

IUPAC Name |

5-(4-aminophenoxy)-2-(2-fluorophenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O3/c21-17-3-1-2-4-18(17)23-19(24)15-10-9-14(11-16(15)20(23)25)26-13-7-5-12(22)6-8-13/h1-11H,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCHPXOXAXUCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoindole-Dione Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the isoindole-dione core.

Attachment of the Aminophenoxy Group: This final step can be carried out through a nucleophilic substitution reaction where an aminophenol derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminophenoxy group undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is exploited in derivatization for pharmaceutical applications:

Example Reaction:

Replacement of the amino group with other nucleophiles (e.g., thiols, alcohols):

Conditions:

-

Catalyst: p-Toluenesulfonic acid (PTSA) or NaHCO₃

-

Solvent: Dichloromethane or xylene

-

Temperature: Reflux (110–130°C)

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring participates in EAS due to electron-withdrawing fluorine directing substituents to meta/para positions:

Example Reaction: Nitration

Conditions:

-

Reagent: Concentrated HNO₃/H₂SO₄

-

Temperature: 0–5°C (controlled)

-

Outcome: Nitro groups predominantly at the 4-position of the fluorophenyl ring.

Condensation Reactions

The compound reacts with aldehydes or ketones to form Schiff bases or heterocyclic derivatives:

Example Reaction with Formaldehyde:

Conditions:

-

Catalyst: Aqueous formaldehyde in THF

-

Temperature: Reflux (66°C)

Transition Metal-Catalyzed Coupling

Palladium-catalyzed reactions modify the isoindole core or aryl groups:

Example: Aminocarbonylation

Conditions:

-

Catalyst: Pd(OAc)₂/PPh₃

-

Base: Cs₂CO₃

-

Pressure: 1 atm CO

-

Yield: 75–76% (similar to palladium-catalyzed isoindole syntheses) .

Acylation of the Amino Group

The primary amine reacts with acyl chlorides or anhydrides:

Conditions:

Hydrolysis and Ring-Opening Reactions

The isoindole-dione ring undergoes hydrolysis under strong acidic/basic conditions:

Conditions:

-

Acid: HCl (6M)

-

Temperature: 100°C

-

Outcome: Cleavage to phthalic acid derivatives.

Redox Reactions

The compound participates in reductions or oxidations:

Example: Reduction of the Isoindole Core

Conditions:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions, including cyclocondensation and substitution reactions. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.

- Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the identity of the compound.

- Infrared Spectroscopy (IR) : Assists in identifying functional groups present in the compound.

Anticancer Activity

Research has demonstrated that 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione exhibits significant anticancer properties. In vitro studies conducted by various researchers indicate:

- Mechanism of Action : The compound shows high levels of antimitotic activity against human tumor cells, with mean GI50 values around 15.72 μM . This suggests that it disrupts cell division, leading to cancer cell death.

- Cell Lines Tested : Various cancer cell lines have been evaluated, including Caco-2 and HCT-116, where the compound demonstrated notable antiproliferative effects .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial activity:

- Inhibition Studies : The compound was tested against both Gram-positive and Gram-negative bacterial strains. Results indicated that it possesses comparable efficacy to standard antibiotics like gentamicin .

- Leishmanicidal Activity : The compound has also been evaluated for its effectiveness against Leishmania tropica, showing IC50 values significantly lower than traditional treatments .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported on the synthesis and evaluation of various isoindole derivatives, including 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione. The findings indicated that this compound arrested cell cycle progression in cancer cells and induced apoptosis, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Activity Against Leishmania

Another study focused on the antimicrobial properties of isoindole derivatives. It was found that 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione exhibited significant activity against Leishmania tropica, outperforming conventional treatments. This study emphasized the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.

Comparison with Similar Compounds

2-(4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl)-4-fluoroisoindoline-1,3-dione (Compound 7)

- Structure : Features a 4-fluorophenyl group and a 4,5-diphenylimidazole substituent at position 2.

- Synthesis: Synthesized via refluxing 4-fluorophthalic anhydride with 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole in glacial acetic acid (86% yield) .

- Higher molecular weight (C31H20FN3O2, ~509.51 g/mol) due to the diphenylimidazole group. 1H-NMR: Aromatic protons appear at δ 7.32–8.35, indicating extensive conjugation .

5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione

- Structure : Dichloro substitution at positions 5 and 6, with a 2-fluorophenyl group at position 2.

- Key Differences: Chlorine atoms increase lipophilicity (ClogP ~3.2 vs. Reported in crystal structures with enhanced stacking interactions due to planar dichlorophthalimide core .

5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione

- Structure: Contains a 4-aminophenylsulfanyl group at position 4 of the pendant phenyl ring.

- Molecular formula C20H15N3O2S (361.42 g/mol) with two primary amino groups, enhancing aqueous solubility but possibly reducing metabolic stability .

5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione

- Structure : Substituted with a benzodioxole group at position 2.

- Key Differences :

Tabulated Comparison of Key Properties

Biological Activity

5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHF NO

- Molecular Weight : 348.33 g/mol

- CAS Number : 310451-98-0

- IUPAC Name : 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione

Anticancer Activity

Recent studies have demonstrated that 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione exhibits significant anticancer properties. The National Cancer Institute (NCI) evaluated its efficacy against a panel of approximately sixty human tumor cell lines. The results indicated a mean growth inhibition (GI) value of 15.72 µM and a total growth inhibition (TGI) of 50.68 µM, suggesting potent antimitotic activity against various cancer types .

Table 1: Anticancer Activity Data

| Cell Line | GI (µM) | TGI (µM) |

|---|---|---|

| A549 | 12.5 | 45 |

| MCF7 | 18.0 | 55 |

| HeLa | 14.0 | 48 |

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific cellular pathways associated with tumor growth and proliferation. It may interact with various molecular targets, including enzymes and receptors involved in cell cycle regulation and apoptosis .

Key Findings:

- Inhibition of COX-2 : Studies have shown that related isoindole derivatives reduce COX-2 levels in activated macrophages, indicating potential anti-inflammatory properties that could complement their anticancer effects .

- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in treating cancer:

- Study on Lung Cancer Cells : In vitro experiments demonstrated that the compound significantly reduced the viability of A549 lung cancer cells by inducing apoptosis through caspase activation .

- Breast Cancer Research : In MCF7 breast cancer cells, treatment with the compound resulted in a marked decrease in cell proliferation and increased levels of pro-apoptotic markers .

- Combination Therapy Potential : Preliminary findings suggest that combining this compound with standard chemotherapy agents may enhance therapeutic efficacy while reducing side effects .

Q & A

Q. What are the optimized synthetic routes for 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step reactions. A common approach involves:

- Step 1: Condensation of 4-aminophenol with a fluorophenyl-substituted precursor under reflux conditions in ethanol (72% yield reported for analogous fluorinated isoindole-diones) .

- Step 2: Cyclization using catalysts like p-toluenesulfonic acid (PTSA) to form the isoindole-dione core.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).

Key Variables: - Temperature: Reflux (~78°C for ethanol) improves reaction efficiency .

- Solvent polarity: Ethanol enhances solubility of intermediates compared to THF .

- Yield Optimization Table:

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | None | Ethanol | 72 |

| 2 | PTSA | Toluene | 65–70 |

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, aminophenoxy NH2 at δ 5.1–5.3 ppm) .

- FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH2 bends (~1600 cm⁻¹) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., O—H distances adjusted to 0.82 Å in fluorinated analogs) .

- HPLC-MS: Assess purity (>95% typical for research-grade samples) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) alter biological activity?

Methodological Answer:

- Comparative SAR Studies:

| Substituent | MIC (μg/mL) E. coli | LogP |

|---|---|---|

| 2-Fluorophenyl | 12.5 ± 1.2 | 2.8 |

| 2-Chlorophenyl | 25.0 ± 2.1 | 3.1 |

- Mechanistic Insight: Fluorine’s smaller atomic radius reduces steric hindrance, improving target binding (e.g., kinase inhibition) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking (AutoDock Vina):

- Use PDB ID 1ATP (human kinase) to simulate binding. Fluorophenyl groups show π-π stacking with Phe82 residue (binding energy: −8.2 kcal/mol) .

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic attack sites on the dione ring .

- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. How to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Experimental Replication:

- Test compound in both DPPH (antioxidant) and ROS-generating (pro-oxidant) assays under identical conditions (pH 7.4, 37°C) .

- Mechanistic Probes:

- Use ESR spectroscopy to detect radical scavenging vs. Fenton-like reactions.

- Contradiction Analysis Table:

| Study | Assay Type | Result (IC50) | Proposed Mechanism |

|---|---|---|---|

| A | DPPH | 18 μM | Radical scavenging |

| B | H2O2 | 35 μM | Pro-oxidant (Fe²⁺ chelation) |

Q. What strategies improve the compound’s stability for long-term pharmacological studies?

Methodological Answer:

Q. How to design a robust structure-activity relationship (SAR) study for isoindole-dione derivatives?

Methodological Answer:

- Variable Selection:

- Vary substituents at positions 2 (aryl groups) and 5 (aminophenoxy vs. alkoxy) .

- Assay Panel:

- Include kinase inhibition (IC50), cytotoxicity (MTT assay), and solubility (shake-flask method) .

- Statistical Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.